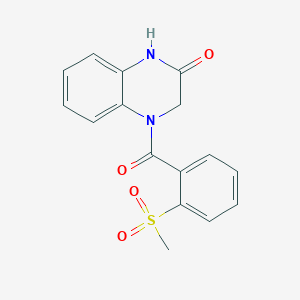
4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in biological systems and their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific functional groups. The quinoxaline core, for example, might undergo reactions with nucleophiles or electrophiles at various positions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups might suggest that the compound is soluble in polar solvents .Scientific Research Applications
Antiallergic Activity and Chemical Reactivity
- Tetracyclic derivatives of quinoline-2-carboxylic acids, through substitution and structural modification, have shown enhanced antiallergic activity in rat models. This suggests potential applications in designing antiallergic compounds (E. H. Erickson et al., 1978).
- Research into the regiospecificity of diaryl sulfones synthesis indicates the influence of solvents and water content on the distribution of isomeric products, highlighting the compound's reactivity and potential for creating diverse sulfone-based structures (Daniel E Allgeier et al., 2003).
Photophysical Properties and Material Science
- Studies on 1,8-naphthalimide derivatives, including various benzoic acid derivatives, have demonstrated their ability to form nanoaggregates with aggregation-enhanced emission. This opens up applications in material science for developing photophysical materials with specific emission properties (A. Srivastava et al., 2016).
Organic Synthesis and Catalysis
- Research on the synthesis of sulfonamide or amide group-bearing dihydroquinoxalines through a three-component reaction showcases the versatility of these compounds in organic synthesis, enabling the construction of complex molecular architectures (A. Alizadeh et al., 2008).
- The activation of peroxymonosulfate by benzoquinone, leading to nonradical oxidation processes, illustrates the chemical's role in environmental applications, particularly in the degradation of pollutants (Yang Zhou et al., 2015).
Potential Biological Activity
- Studies on the synthesis of quinoxaline derivatives and their evaluation as anti-Mycobacterium tuberculosis agents provide insights into the potential medicinal applications of these compounds. Certain derivatives have shown promising antitubercular activity, indicating their utility in drug development (Andrés Jaso et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-methylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-23(21,22)14-9-5-2-6-11(14)16(20)18-10-15(19)17-12-7-3-4-8-13(12)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIKRPPLCCHACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


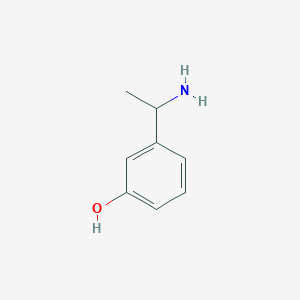
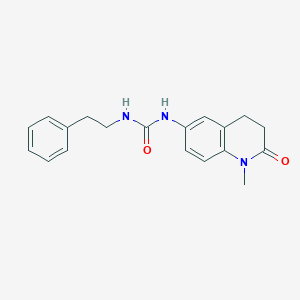
![4-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2596065.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide](/img/structure/B2596071.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2596072.png)
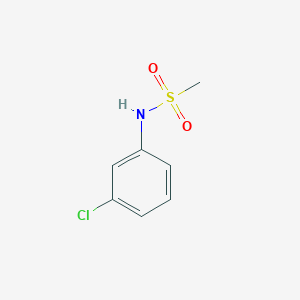

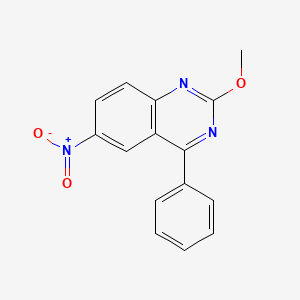
![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2596079.png)
![4,6-Dimethoxy-2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2596080.png)
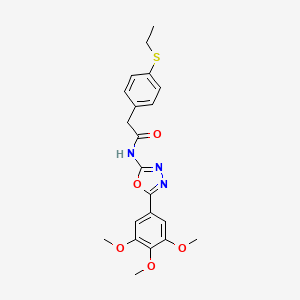
![({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2596083.png)